molecular formula C15H14Na2O8S2 B588118 Bisphenol A Bissulfate Disodium Salt CAS No. 10040-44-5

Bisphenol A Bissulfate Disodium Salt

Cat. No. B588118
CAS RN: 10040-44-5
M. Wt: 432.369
InChI Key: OAPPROYXVPMBRW-UHFFFAOYSA-L
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Description

Molecular Structure Analysis

The molecular structure of Bisphenol A Bissulfate Disodium Salt consists of two sodium ions (Na+), a propane-2,2-diylbis (4,1-phenylene) bis (sulfate) group, and two phenol groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bisphenol A Bissulfate Disodium Salt include a molecular weight of 432.376 and a molecular formula of C15 H14 Na2 O8 S2 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Degradation and Oxidation Processes

  • Thermo-Activated Persulfate Oxidation : Bisphenol S (BPS), a related compound, was studied for its degradation kinetics and mechanisms through thermo-activated persulfate oxidation. This study proposed a new kinetic analysis method and explored the effects of different variables like pH, humic acid, and inorganic anions on BPS degradation (Wang et al., 2017).

  • Persulfate Activation with Electroregenerated Fe2+ : This process was used to remove Bisphenol A (BPA) from a sulfate medium. It revealed that the sulfate radical anion and hydroxyl radicals were the primary oxidizing agents, and the degradation followed a pseudo-first-order kinetics (dos Santos et al., 2021).

  • Sono-Activated Persulfate Oxidation : The kinetics, pathways, and the role of temperature in the sonochemical degradation of BPA in the presence of sodium persulfate were investigated, showing significant insights into the degradation process and by-products (Darsinou et al., 2015).

Impact on Hormone-Responsive Cells

  • Sulfation-Desulfation in Uptake : A study on the selective uptake of BPA into hormone-responsive cells through sulfation/desulfation pathways was explored. This mechanism was suggested to increase the estrogenic potential of xenobiotics like BPA (Stowell et al., 2006).

Advanced Oxidation Processes

  • Use of Persulfate in Advanced Oxidation : Studies have explored the use of persulfate in advanced oxidation processes for the degradation of BPA. Different activation methods (e.g., hydrodynamic cavitation, electrochemical activation, microwave irradiation) have been investigated to enhance the efficiency of these processes (Choi et al., 2018; Ding et al., 2019; Sharma et al., 2015).

  • Photocatalytic Degradation : The combination of photocatalytic materials with persulfate for the degradation of BPA under visible light irradiation has been studied. This research provides insights into the mechanisms and efficiency of these processes (Liu et al., 2017).

Toxicity and Environmental Impact

  • Acute Toxicity and Oxidation Products : The study of thermal persulfate oxidation of BPA examined the formation of oxidation products and their acute toxicity. This research provides a comprehensive view of the environmental impacts of BPA degradation products (Olmez-Hanci et al., 2013).

properties

IUPAC Name

disodium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O8S2.2Na/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPPROYXVPMBRW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742366
Record name Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisphenol A Bissulfate Disodium Salt

CAS RN

10040-44-5
Record name Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
J Liu, J Li, Y Wu, Y Zhao, F Luo, S Li… - … science & technology, 2017 - ACS Publications
… Bisphenol A bissulfate disodium salt (BPA-bissulfate) was obtained from Toronto Research Chemicals (Toronto, ON, Canada). BPAF (>98%) and BPB (>98%) were purchased from TCI …
Number of citations: 127 pubs.acs.org
J Liu - 2018 - era.library.ualberta.ca
Bisphenol A (BPA) is an endocrine disruptor widely used in plastics and thermal receipt paper, and frequently detectable in human biofluids. Human studies have shown associations …
Number of citations: 1 era.library.ualberta.ca

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